N-(9-Anthracenylmethyl)cinchonindinium chloride N-(9-Anthracenylmethyl)cinchonindinium chloride
Brand Name: Vulcanchem
CAS No.: 199588-80-2
VCID: VC21277161
InChI: InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1
SMILES: C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-]
Molecular Formula: C34H33ClN2O
Molecular Weight: 521.1 g/mol

N-(9-Anthracenylmethyl)cinchonindinium chloride

CAS No.: 199588-80-2

Cat. No.: VC21277161

Molecular Formula: C34H33ClN2O

Molecular Weight: 521.1 g/mol

* For research use only. Not for human or veterinary use.

N-(9-Anthracenylmethyl)cinchonindinium chloride - 199588-80-2

Specification

CAS No. 199588-80-2
Molecular Formula C34H33ClN2O
Molecular Weight 521.1 g/mol
IUPAC Name [1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Standard InChI InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1
Standard InChI Key PICKZKQBJJCSSV-UHFFFAOYSA-M
SMILES C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-]
Canonical SMILES C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

N-(9-Anthracenylmethyl)cinchonindinium chloride, with the CAS number 199588-80-2, is a synthetic organic compound with the molecular formula C₃₄H₃₃ClN₂O and a molecular weight of 521.09 g/mol . This chiral quaternary ammonium salt integrates both anthracene and cinchonidine structural components, creating a molecule with unique physicochemical properties and catalytic applications.

The compound is known by several synonyms including:

  • 1-[(Anthracen-9-yl)methyl]cinchonidinium chloride

  • (8α,9R)-1-(9-Anthracenylmethyl)-9-hydroxy-cinchonanium chloride

  • (1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride

Structural Configuration

The molecule contains multiple structural features that contribute to its functionality:

  • An anthracene unit connected via a methylene bridge to a quaternized nitrogen

  • A cinchonidine skeleton with its characteristic quinuclidine and quinoline moieties

  • A hydroxyl group at the C-9 position

  • A vinyl substituent at the C-5 position

  • A quaternary nitrogen center which bears the positive charge balanced by the chloride counterion

This structural arrangement creates a compound with significant steric bulk and defined chirality, properties that are essential for its role in asymmetric catalysis.

Physical Properties

The physical characteristics of N-(9-Anthracenylmethyl)cinchonindinium chloride include:

PropertyValueSource
AppearanceSolid
Melting Point158-161°C
Molecular Weight521.09 g/mol
SolubilitySoluble in polar organic solvents
Storage ConditionsRoom temperature

The compound's anthracene component contributes potential fluorescence and photochemical reactivity, while its salt nature influences its solubility profile in various solvents .

Synthesis and Preparation

N-(9-Anthracenylmethyl)cinchonindinium chloride is primarily synthesized through a nucleophilic substitution reaction between cinchonidine and 9-chloromethylanthracene . This reaction involves the quaternization of the quinuclidine nitrogen of cinchonidine with the electrophilic 9-chloromethylanthracene.

Synthetic Route

The general synthetic approach can be outlined as follows:

  • Preparation of 9-chloromethylanthracene as the electrophile

  • Reaction with cinchonidine in an appropriate solvent, typically under mild heating conditions

  • Isolation of the quaternary ammonium salt through precipitation or crystallization

  • Purification to achieve the desired purity (commercial preparations typically reach 85% purity)

The reaction proceeds via an SN2 mechanism, with the tertiary amine of cinchonidine acting as the nucleophile that attacks the benzylic carbon of 9-chloromethylanthracene, resulting in the formation of the quaternary ammonium salt.

Structural Characterization

The structure of N-(9-Anthracenylmethyl)cinchonindinium chloride can be represented by its SMILES notation:
[Cl-].OC(C1CC2CC[N+]1(CC2C=C)Cc3c4ccccc4cc5ccccc35)c6ccnc7ccccc67

The InChI representation further details its complete chemical identity:
1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1

Applications in Organic Chemistry

N-(9-Anthracenylmethyl)cinchonindinium chloride has found significant applications in the field of organic chemistry, particularly in asymmetric synthesis and catalysis.

Phase-Transfer Catalysis

The compound serves as a precursor in the preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, which functions as a cinchona-based chiral phase-transfer catalyst (PTC) . Phase-transfer catalysts facilitate reactions between reagents in immiscible phases by transferring one reagent across the phase boundary to the other reagent.

The structural features of N-(9-Anthracenylmethyl)cinchonindinium chloride make it particularly effective for this purpose:

  • The quaternary ammonium center provides the lipophilic cationic site necessary for phase-transfer

  • The anthracene group contributes additional lipophilicity and potential π-π interactions

  • The chiral cinchonidine skeleton creates an asymmetric environment for stereoselective reactions

Asymmetric Synthesis

The compound belongs to the family of chiral auxiliaries and finds application in asymmetric synthesis protocols . Its chiral nature allows it to create sterically and electronically differentiated environments that can induce enantioselectivity in various organic transformations.

Research indicates that derivatives of this compound have been utilized in:

  • Enantioselective alkylation reactions

  • Asymmetric Michael additions

  • Stereoselective epoxidation reactions

  • Chiral recognition processes in synthetic applications

Role in Enantioselective Catalysis

N-(9-Anthracenylmethyl)cinchonindinium chloride and its derivatives play a significant role in enantioselective catalysis, where they help produce chiral compounds with high stereoselectivity.

Mechanism of Stereoinduction

The compound's effectiveness in asymmetric catalysis stems from several structural features:

  • The rigid anthracene unit creates a defined steric environment

  • The quaternary nitrogen center serves as the active catalytic site

  • The chiral cinchonidine skeleton directs the approach of reactants

  • The hydroxyl group can participate in hydrogen bonding interactions

These features collectively create a chiral pocket that can differentiate between the faces or sites of prochiral substrates, leading to preferential formation of one enantiomer over another.

Documented Applications

Literature reports indicate that N-(9-Anthracenylmethyl)cinchonindinium chloride derivatives have been successfully applied in:

  • The enantioselective alkylation of glycine benzophenone imine tert-butyl ester, leading to the synthesis of (4S)-2-(benzhydrylidenamino) pentanedioic acid derivatives

  • Various asymmetric transformations as documented in comprehensive reviews of cinchona-based phase-transfer catalysts

SupplierPurityPackage SizeLead Time
Aladdin ScientificNot specified5 grams5 days
Sigma-Aldrich85%VariousVaries
Other suppliers85-90%Various1-3 weeks

Note: Data compiled from various supplier information

Structure-Activity Relationships

The effectiveness of N-(9-Anthracenylmethyl)cinchonindinium chloride in asymmetric catalysis is directly related to its structural features.

Key Structural Determinants

Research into cinchona alkaloid derivatives has identified several structural elements critical to their catalytic performance:

Structural Modifications

Various modifications of the basic structure have been explored to optimize catalytic performance:

  • Variations in the aromatic unit attached to the nitrogen (anthracene vs. other polycyclic aromatic systems)

  • Modifications of the hydroxyl group (free vs. alkylated)

  • Alterations of the counter-anion (chloride vs. bromide or other anions)

  • Introduction of additional functional groups to enhance specific interactions

These modifications can significantly impact the compound's efficiency and selectivity in specific catalytic applications.

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